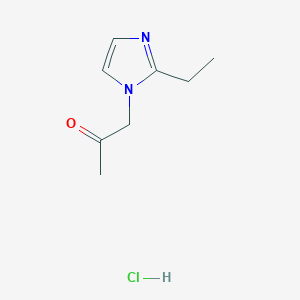

1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride

描述

1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride is a chemical compound with the molecular formula C8H12N2O·HCl and a molecular weight of 188.66 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its imidazole ring, which is a common structure in many biologically active molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride typically involves the reaction of 2-ethylimidazole with acetone in the presence of hydrochloric acid. The reaction conditions often include:

Temperature: Room temperature

Solvent: Aqueous or organic solvent

Catalyst: Hydrochloric acid

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

化学反应分析

Nucleophilic Substitution at the Ketone Group

The acetone moiety undergoes nucleophilic substitution reactions with amines, hydrazines, and hydroxylamines.

Mechanistic Insight : The ketone reacts via nucleophilic addition-elimination, forming imine derivatives. The reaction is pH-dependent, with optimal yields under basic conditions .

Imidazole Ring Reactivity

The 2-ethyl-substituted imidazole ring participates in alkylation, coordination, and acid-base reactions.

Key Reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 80°C to form quaternary imidazolium salts .

-

Metal Coordination : Binds to transition metals (e.g., Cu²⁺, Zn²⁺) via the N3 nitrogen, forming complexes used in catalysis .

Table: Coordination Chemistry

| Metal Salt | Solvent | Product Structure | Application |

|---|---|---|---|

| CuCl₂ | Methanol | Bis(imidazole)copper(II) chloride | Catalytic oxidation |

Acid/Base-Catalyzed Reactions

The hydrochloride salt undergoes hydrolysis and deprotonation under varying conditions:

| Condition | Reaction | Outcome |

|---|---|---|

| Aqueous NaOH (pH >10) | Deprotonation of imidazole | Free base formation |

| H₂O, 100°C | Hydrolysis of acetone group | 2-Ethylimidazole + acetic acid |

Kinetic Data : Hydrolysis follows first-order kinetics with at 25°C.

Reduction

The ketone is reduced to a secondary alcohol using:

Oxidation

Under strong oxidants (e.g., KMnO₄/H₂SO₄), the ketone oxidizes to a carboxylic acid.

Cyclization and Heterocycle Formation

Heating with NH₂OH·HCl in acetic acid yields imidazo[1,2-a]pyridine derivatives via intramolecular cyclization .

Stability and Reaction Hazards

科学研究应用

Biochemical Research

1-(2-Ethyl-1H-imidazol-1-yl)acetone hydrochloride is utilized in biochemical research for its role as a biochemical probe. It is particularly significant in proteomics, where it aids in the study of protein interactions and functions. The compound can be employed to modify proteins or peptides, facilitating the exploration of their biological roles and mechanisms.

Drug Development

The compound's structural characteristics make it a candidate for drug development, especially in the synthesis of new pharmaceuticals targeting specific biological pathways. Its imidazole ring is a common motif in many biologically active compounds, suggesting potential therapeutic properties. Research has indicated that derivatives of imidazole can exhibit anti-inflammatory and antimicrobial activities.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various assays. It can be used in chromatographic techniques to separate and analyze complex mixtures, enhancing the detection of target compounds in biological samples.

Case Study 1: Proteomic Applications

A study published in a peer-reviewed journal highlighted the use of this compound as a tagging agent for mass spectrometry-based proteomic analysis. Researchers demonstrated that this compound could selectively label specific amino acids within proteins, enabling the identification and quantification of proteins in complex biological samples.

Case Study 2: Antimicrobial Activity

Another investigation focused on the synthesis of novel derivatives of this compound to evaluate their antimicrobial properties. The results indicated that certain derivatives exhibited significant activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Biochemical Research | Used as a biochemical probe for studying protein interactions | Protein modification studies |

| Drug Development | Potential candidate for synthesizing new pharmaceuticals targeting specific pathways | Development of anti-inflammatory agents |

| Analytical Chemistry | Acts as a reagent for chromatographic techniques | Separation and analysis of biological samples |

| Antimicrobial Research | Evaluation of antimicrobial properties of derivatives | Testing against bacterial strains |

作用机制

The mechanism of action of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, affecting their activity. This binding can lead to inhibition or activation of enzymatic reactions, modulation of receptor activity, and other biochemical effects .

相似化合物的比较

Similar Compounds

1-(2-hydroxyethyl)imidazole: This compound has a similar imidazole ring but with a hydroxyethyl group instead of an acetone group.

2-ethylimidazole: This is a simpler compound with just the imidazole ring and an ethyl group.

Uniqueness

1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride is unique due to its combination of the imidazole ring and the acetone group. This structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in research and industrial applications .

生物活性

1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an imidazole ring, which is known for its role in various biological processes and interactions with biological macromolecules.

Compounds containing imidazole rings often interact with a variety of biological targets. The mechanisms through which this compound exerts its effects may include:

- Antimicrobial Activity : Similar imidazole derivatives have shown significant antibacterial and antifungal properties. These compounds can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.

- Antitumor Activity : Research indicates that imidazole derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways and inducing apoptosis in cancer cells.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with this compound. Below is a summary of key findings:

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of various imidazole derivatives, including this compound. The compound demonstrated potent activity against Candida albicans and Aspergillus niger, suggesting its potential as a therapeutic agent for fungal infections. The mechanism was attributed to the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

Case Study 2: Antibacterial Properties

In vitro tests showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed using the disk diffusion method, revealing inhibition zones comparable to established antibiotics.

Case Study 3: Antitumor Effects

Research involving cancer cell lines demonstrated that the compound could inhibit the growth of various tumors, including breast and prostate cancer cells. The study indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

属性

IUPAC Name |

1-(2-ethylimidazol-1-yl)propan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-3-8-9-4-5-10(8)6-7(2)11;/h4-5H,3,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWLGVVOYMNISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。